

Physicochemical Properties of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-(4-nitrophenyl)pyridine

Cat. No.: B052394

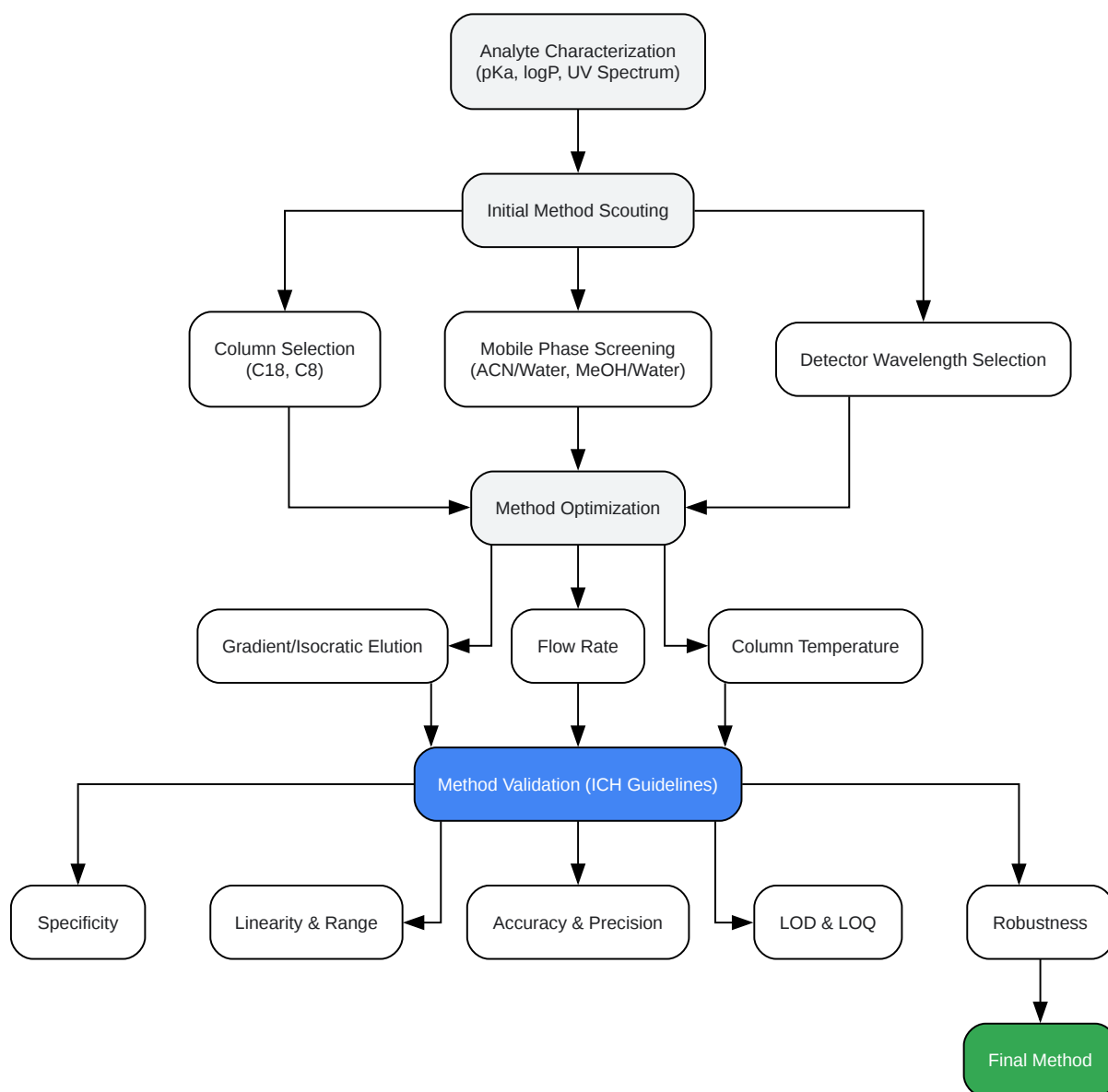
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A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[1][2]
Molecular Weight	214.22 g/mol	[1][2][3][4][5]
LogP	~3.1 (estimated for a similar compound)	[6]
UV Absorbance	Strong UV absorbance expected due to the nitrophenyl group.	
pKa	Pyridine derivatives typically have a pKa around 5.2-6.[7][8]	

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic approach, starting from initial parameter selection to final method validation.



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Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of **3-Methyl-2-(4-nitrophenyl)pyridine** reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution:

- Prepare the sample by dissolving the material containing **3-Methyl-2-(4-nitrophenyl)pyridine** in the mobile phase to achieve a final concentration within the linear range of the method.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions

A typical HPLC system suitable for this analysis would consist of a quaternary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-12.1 min: 80-30% B12.1-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or λ _{max} determined by UV scan)
Injection Volume	10 µL

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[\[9\]](#)[\[10\]](#)[\[11\]](#)

System Suitability:

- Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

Specificity (Selectivity):

- Analyze a blank (mobile phase), a placebo (if applicable), and the analyte standard. The blank and placebo should not show any interfering peaks at the retention time of **3-Methyl-2-(4-nitrophenyl)pyridine**.

Linearity and Range:

- Inject the working standard solutions in triplicate.
- Plot a calibration curve of peak area versus concentration.

- The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy (Recovery):

- Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- The mean recovery should be within 98-102%.

Precision:

- Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
- The RSD for both should be $\leq 2\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

- Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve ($\text{LOD} = 3.3 * \sigma/S$; $\text{LOQ} = 10 * \sigma/S$).

Robustness:

- Intentionally vary method parameters such as flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition ($\pm 2\%$).
- The system suitability parameters should remain within acceptable limits.

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Result
Retention Time RSD	$\leq 1.0\%$	
Peak Area RSD	$\leq 2.0\%$	
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	

Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Mean Peak Area
1	
5	
10	
25	
50	
100	
Correlation Coefficient (r^2)	≥ 0.999

Table 3: Accuracy (Recovery) Data

Spike Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	Recovery (%)
80%			
100%			
120%			
Mean Recovery (%)	98-102%		

Table 4: Precision Data

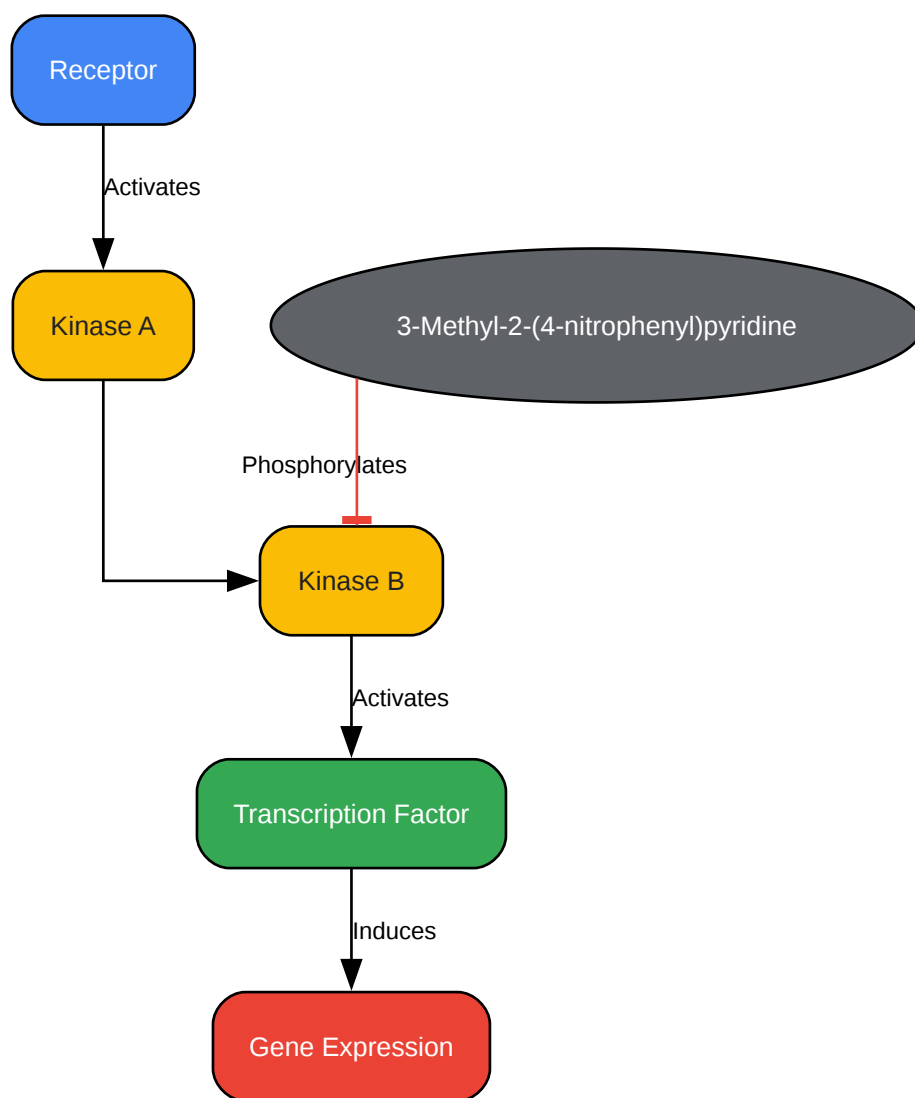
Precision Type	RSD (%)
Repeatability (Intra-day)	$\leq 2.0\%$
Intermediate (Inter-day)	$\leq 2.0\%$

Table 5: LOD and LOQ

Parameter	Result (µg/mL)
Limit of Detection (LOD)	
Limit of Quantitation (LOQ)	

Hypothetical Signaling Pathway

While not directly related to HPLC method development, for illustrative purposes, a hypothetical signaling pathway where a pyridine derivative might act as an inhibitor is presented below.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

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- To cite this document: BenchChem. [Physicochemical Properties of 3-Methyl-2-(4-nitrophenyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052394#hplc-method-development-for-3-methyl-2-4-nitrophenyl-pyridine]

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